Diisobutyl methylphosphonate
Description
Contextualization within Organophosphorus Compound Chemistry
Diisobutyl methylphosphonate (B1257008) (DIMP) is an organophosphorus compound, specifically a dialkyl methylphosphonate. Its structure features a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to a methyl group, and also bonded to two isobutoxy groups (-OCH₂CH(CH₃)₂). This arrangement places it within the broader class of phosphonates, which are characterized by a direct carbon-to-phosphorus (C-P) bond.
The synthesis of DIMP can be achieved through various methods, with the Michaelis-Arbuzov reaction being a classic and efficient route. organic-chemistry.orgresearchgate.net This reaction typically involves the reaction of a trialkyl phosphite, in this case, triisopropyl phosphite, with an alkyl halide like methyl iodide. nih.gov The reaction proceeds via an exothermic rearrangement to form the phosphonate (B1237965) ester. researchgate.net
DIMP is a colorless liquid at ambient temperatures. fishersci.com Its physical and chemical properties are crucial for its applications in research, particularly in studies modeling environmental fate and transport.
Table 1: Physical and Chemical Properties of Diisobutyl Methylphosphonate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₂₁O₃P | nih.gov |
| Molecular Weight | 208.24 g/mol | nih.gov |
| CAS Number | 7242-56-0 | nih.gov |
| Appearance | Colorless Liquid | fishersci.com |
| Boiling Point | 253.8 °C at 760 mmHg | |
| Flash Point | 121.3 °C |
| Density | 0.969 g/cm³ | |
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Significance as a Surrogate Compound in Chemical Research Methodologies
A significant role of DIMP in advanced chemical research is its use as a surrogate, or simulant, for highly toxic G-series nerve agents, particularly Sarin (B92409) (GB). mdpi.comnjit.edu Due to its structural and physicochemical similarities to Sarin, but with substantially lower acute toxicity, DIMP allows researchers to study the behavior of these dangerous compounds without the extreme hazards and stringent safety protocols required for handling actual chemical warfare agents. mdpi.comacs.org This makes DIMP an invaluable tool for developing detection technologies, decontamination strategies, and understanding environmental persistence. nih.govmdpi.com
The military has utilized DIMP in experiments to understand the persistence and environmental fate of nerve agents like Sarin. nih.gov Its use is critical for calibrating sensitive detection instruments and for testing the efficacy of protective materials. nih.govmdpi.com
Detailed Research Findings:
The utility of DIMP as a surrogate is evident in numerous studies focused on detection and degradation methodologies.
Detection: A variety of analytical methods have been established for detecting DIMP in environmental samples like air, water, and soil. cdc.gov These include gas chromatography (GC) coupled with detectors like flame ionization detection (FID), flame photometric detection (FPD), and mass spectrometry (MS). cdc.govdtic.mil More advanced, field-deployable techniques such as ion mobility spectrometry (IMS) are frequently calibrated using DIMP. mdpi.comnih.gov Research has demonstrated the ability of IMS to detect DIMP at parts-per-billion by volume (ppbv) levels, identifying its characteristic monomer and dimer ions. nih.govresearchgate.net
Degradation and Decontamination: Understanding the degradation of nerve agents is crucial for decontamination. DIMP is extensively used to model these processes. Research has explored its decomposition under various conditions:
Thermal Decomposition: Studies on the thermal decomposition of DIMP on metal oxide surfaces, such as γ-alumina (γ-Al₂O₃) and silica (B1680970) (SiO₂), show that the compound begins to decompose below its boiling point. nih.govbohrium.com When heated on γ-alumina, decomposition products include propene and 2-propanol. nih.govbohrium.com The presence of surface moisture on alumina (B75360) can accelerate this decomposition. bohrium.com Ab initio molecular dynamics simulations confirm that on pristine alumina surfaces, the initial decomposition step for both DIMP and Sarin is C–O bond cleavage, validating DIMP's suitability as a surrogate in these studies. acs.org High-temperature pyrolysis experiments (1400–1800 K) have also been conducted to understand decomposition pathways, identifying products like propene and isopropanol. njit.edubohrium.com
Catalytic Decomposition: Metal oxides not only provide a surface for thermal decomposition but can also act as catalysts. mdpi.commdpi.com Quantum calculations show that surfaces like γ-Al₂O₃ can readily adsorb and decompose DIMP, with the activation barrier for decomposition decreasing as temperature increases. chemrxiv.org
Ultrasonic Degradation: Advanced oxidation processes using ultrasound have been studied for DIMP degradation in aqueous solutions. ichem.mdichem.md The degradation efficiency is influenced by factors such as pH, initial concentration, and the presence of additives. ichem.mddntb.gov.ua
Table 2: Research Findings on Ultrasonic Degradation of DIMP
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| pH | pH 10 | Higher degradation efficiency compared to acidic (pH 2) or neutral (pH 7) conditions. | ichem.md |
| Initial Concentration | Lower Concentration | Degradation efficiency increases as the initial DIMP concentration decreases. | ichem.md |
| Additive (CCl₄) | 0.008 mg/L CCl₄ | Achieved 98% removal efficiency after 45 minutes of irradiation at pH 10. | ichem.mdichem.md |
| Kinetics | First-order model | The degradation kinetics of DIMP in aqueous solution can be described by a first-order model. | ichem.md |
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Adsorption: The removal of nerve agents from air or water often involves adsorption onto porous materials. DIMP is used to test and characterize these materials. For instance, studies on activated carbon fibers (ACFs) have shown that materials with larger micropores exhibit higher adsorption capacity for DIMP. mdpi.com Likewise, granular activated carbon has been shown to significantly reduce DIMP concentrations in contaminated groundwater. nih.gov
Table 3: Research Findings on DIMP Decomposition on Metal Oxides
| Surface | Temperature Range | Key Decomposition Products | Observations | Reference |
|---|---|---|---|---|
| γ-Alumina (γ-Al₂O₃) | 50 - 350 °C | Propene, 2-Propanol, Isopropyl methylphosphonate (IMP), Methylphosphonic acid (MPA) | Decomposition begins below DIMP's boiling point. Two-step mass loss observed. Surface moisture accelerates decomposition. | nih.govbohrium.com |
| Silica (SiO₂) | 50 - 350 °C | Propene | The second mass loss step (decomposition) is smaller compared to alumina. | nih.gov |
| γ-Alumina (γ-Al₂O₃) | High Temp. (Simulations) | Propene | Adsorption occurs at all temperatures, followed by propene elimination. | chemrxiv.orgchemrxiv.org |
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Through these diverse research applications, this compound serves as a cornerstone compound, enabling critical advancements in the detection and neutralization of some of the most hazardous chemical substances.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-[methyl(2-methylpropoxy)phosphoryl]oxypropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-8(2)6-11-13(5,10)12-7-9(3)4/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFYWATZHBYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diisobutyl Methylphosphonate and Its Derivatives
Phosphite-Based Alkylation Reactions
The formation of the carbon-phosphorus bond in diisobutyl methylphosphonate (B1257008) is commonly achieved through the alkylation of a suitable phosphite precursor. The Michaelis-Arbuzov reaction and its variants are the cornerstone of this approach, offering a versatile and widely applicable method for the synthesis of phosphonate (B1237965) esters.
Michaelis–Arbuzov Rearrangement Variants
The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. researchgate.net In the case of diisobutyl methylphosphonate, this would involve the reaction of triisobutyl phosphite with a methyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. This intermediate then undergoes dealkylation by the halide ion to give the final phosphonate product.
Several variations of the Michaelis-Arbuzov reaction have been developed to improve reaction conditions and expand its scope. These include:
Lewis Acid Catalysis: The use of Lewis acids can promote the reaction, often allowing for milder reaction conditions, such as lower temperatures. nih.gov For instance, the reaction of arylmethyl halides with triethyl phosphite can be effectively catalyzed by Lewis acids at room temperature. nih.gov This approach can be advantageous in preventing side reactions that may occur at elevated temperatures.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Michaelis-Arbuzov reaction, often leading to higher yields and shorter reaction times compared to conventional heating. This "green chemistry" approach is solventless and requires only stoichiometric amounts of reactants. chemicalbook.com
Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that can promote the Michaelis-Arbuzov reaction. Ultrasound can enhance mass transfer and accelerate the reaction rate. researchgate.net
Photochemical Michaelis-Arbuzov Reaction: This variant utilizes light to initiate the reaction, typically for the synthesis of arylphosphonates. A photo-active catalyst absorbs light and promotes the formation of aryl radicals, which then react with the phosphite. researchgate.net
These variants offer a range of options for optimizing the synthesis of this compound, allowing for the selection of conditions that best suit the specific requirements of the synthesis in terms of efficiency, cost, and environmental impact.
Alkyl Halide Reactant Optimization
The choice of the methyl halide (methyl iodide, methyl bromide, or methyl chloride) is a critical parameter in the synthesis of this compound via the Michaelis-Arbuzov reaction. The reactivity of the alkyl halide directly influences the reaction rate and conditions required for a successful transformation.
The general order of reactivity for alkyl halides in the Michaelis-Arbuzov reaction is:
R-I > R-Br > R-Cl mdpi.com
This trend is attributed to the bond strength between the carbon and the halogen atom, with the C-I bond being the weakest and therefore the most easily cleaved.
| Alkyl Halide | Relative Reactivity | Typical Reaction Conditions |
| Methyl Iodide | Highest | Milder conditions, lower temperatures, shorter reaction times. |
| Methyl Bromide | Intermediate | Moderate temperatures and reaction times. |
| Methyl Chloride | Lowest | Harsher conditions, higher temperatures, longer reaction times, and sometimes requires a catalyst. |
This table provides a general overview of the reactivity and conditions. Specific optimization for the synthesis of this compound may be required.
For the synthesis of this compound, methyl iodide is generally the preferred reactant due to its high reactivity, which allows for more facile reaction conditions and often leads to higher yields. However, factors such as cost and availability may lead to the consideration of methyl bromide or even methyl chloride, especially for large-scale industrial production. The use of less reactive alkyl halides may necessitate the application of the aforementioned variants of the Michaelis-Arbuzov reaction, such as Lewis acid catalysis or microwave assistance, to achieve reasonable reaction rates and yields.
Esterification Routes from Methylphosphonic Acid Precursors
An alternative and important route to this compound involves the direct esterification of methylphosphonic acid with isobutanol. This method avoids the use of alkyl halides and can be a more atom-economical approach.
Controlled Esterification Conditions
The direct esterification of phosphonic acids can be challenging due to their di-protic nature, which can lead to the formation of both mono- and di-esters. researchgate.net Achieving a high yield of the desired diester, this compound, requires careful control of the reaction conditions.
Several methods have been explored to control the esterification of phosphonic acids:
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the phosphonic acid, facilitating its reaction with the alcohol. However, the success of this method can be variable for the synthesis of dialkyl methylphosphonates. google.com
Conversion to an Intermediate: Methylphosphonic acid can be converted to a more reactive intermediate, such as methylphosphonic dichloride, by reacting it with an agent like thionyl chloride. This intermediate then readily reacts with isobutanol to form the desired diester. This two-step process often provides good yields. google.com
Catalytic Esterification: Various catalysts can be employed to promote the direct esterification. These can include:
Acid Catalysts: Strong acids like sulfuric acid can be used, but their effectiveness for the dialkylation of methylphosphonic acid can be limited. google.com
Heterogeneous Catalysts: Solid-supported catalysts, such as silica (B1680970) chloride, have been reported to facilitate the esterification of methylphosphonic acid with various alcohols at room temperature. google.com
Ionic Liquids: Ionic liquids have been shown to act as effective catalysts for the monoesterification of alkylphosphonic acids under microwave irradiation. wikipedia.org Further reaction of the monoester can then lead to the diester.
The choice of method depends on the desired selectivity, reaction scale, and the availability of reagents and equipment.
| Method | Reactants | Conditions | Outcome |
| Direct Acid Catalysis | Methylphosphonic Acid, Isobutanol, Sulfuric Acid | Can be inefficient for diester formation. google.com | Mixture of mono- and diester, low yield of diester. |
| DCC Coupling | Methylphosphonic Acid, Isobutanol, DCC | Variable success for dialkyl methylphosphonates. google.com | Yields can be inconsistent. |
| Thionyl Chloride Intermediate | Methylphosphonic Acid, Thionyl Chloride, then Isobutanol | Two-step process, generally reliable. google.com | Good yield of this compound. |
| Heterogeneous Catalysis | Methylphosphonic Acid, Isobutanol, Silica Chloride | Room temperature, relatively fast. google.com | Good potential for selective diester formation. |
This table summarizes various approaches to the controlled esterification of methylphosphonic acid.
Industrial Scale Synthetic Approaches
For the industrial production of this compound, the choice of synthetic route is heavily influenced by factors such as cost, safety, and environmental impact. While the Michaelis-Arbuzov reaction is a robust method, the esterification of methylphosphonic acid presents an attractive alternative, particularly if it can be performed efficiently and economically on a large scale.
One potential industrial approach involves the reaction of methylphosphonic dichloride with an excess of isobutanol. nih.gov This method is advantageous as methylphosphonic dichloride can be produced from readily available starting materials. The reaction typically proceeds with good conversion to the desired dialkyl methylphosphonate. The process would involve the careful addition of methylphosphonic dichloride to isobutanol, followed by purification of the product, likely through distillation.
Another approach for industrial synthesis could involve catalytic direct esterification. The development of a robust and recyclable heterogeneous catalyst would be highly desirable for a continuous flow process, which is often more efficient for large-scale production than batch processes. Research into solid acid catalysts or other supported catalysts that can efficiently promote the diesterification of methylphosphonic acid with isobutanol under industrially viable conditions is an active area of investigation.
Deuterated Analog Synthesis and Isotopic Labeling Strategies
Isotopically labeled compounds, particularly those containing deuterium, are invaluable tools in various fields of chemical research, including reaction mechanism studies, metabolic pathway elucidation, and as internal standards in analytical chemistry. scbt.com The synthesis of deuterated this compound requires specific strategies to introduce deuterium atoms at desired positions in the molecule.
The primary strategies for the synthesis of deuterated this compound would involve the use of deuterated starting materials in one of the synthetic routes described above.
Deuterated Methyl Group: To introduce a deuterated methyl group (CD3), a deuterated methyl halide, such as iodomethane-d3 (CD3I), would be used in the Michaelis-Arbuzov reaction with triisobutyl phosphite.
Deuterated Isobutyl Groups: To introduce deuterium into the isobutyl groups, deuterated isobutanol would be required. This could be used in the esterification of methylphosphonic acid or in the synthesis of triisobutyl phosphite for the Michaelis-Arbuzov reaction.
The synthesis of deuterated starting materials, such as deuterated isobutanol, can be achieved through various methods, including the reduction of corresponding carbonyl compounds with a deuterium source or through catalytic H-D exchange reactions. researchgate.net
General Isotopic Labeling Strategies:
| Labeling Position | Precursor | Synthetic Route |
| Methyl Group (P-CD3) | Iodomethane-d3 (CD3I) | Michaelis-Arbuzov reaction with triisobutyl phosphite. |
| Isobutyl Groups (OCD2CH(CD3)2) | Isobutanol-d9 | Esterification of methylphosphonic acid or synthesis of triisobutyl phosphite-d27 for Michaelis-Arbuzov reaction. |
This table outlines potential strategies for the synthesis of deuterated this compound.
The choice of labeling strategy depends on the specific research application and the desired position of the deuterium atoms. The synthesis and purification of these labeled compounds require careful handling to avoid isotopic dilution and to ensure high isotopic purity.
Purification Techniques and Purity Assessment in Synthesis
The isolation and purification of this compound from a crude reaction mixture are critical steps to ensure the final product meets the required quality standards. Following synthesis, which often results in a mixture of the desired product, unreacted starting materials, byproducts, and residual solvents, a multi-step purification and analysis workflow is employed. The choice of purification technique is largely dependent on the physical properties of this compound, such as its boiling point and polarity, as well as the nature of the impurities present.
Purification Techniques
Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a preparative scale. This technique leverages the differences in boiling points between the product and potential impurities. For instance, in syntheses analogous to the Michaelis-Arbuzov reaction, common impurities may include unreacted triisobutyl phosphite or isobutyl iodide. Given that this compound is a high-boiling liquid, vacuum distillation is essential to prevent thermal decomposition that might occur at atmospheric pressure. The process involves carefully heating the crude product mixture in a distillation apparatus connected to a vacuum pump, allowing for the separation of components based on their volatility.
For smaller scale purification or the removal of non-volatile or polar impurities, column chromatography is a viable alternative. Although less common for bulk purification of this specific compound, it offers high resolution. A typical setup would involve a stationary phase such as silica gel and a mobile phase consisting of a solvent system tailored to the polarity of this compound and its impurities. The separation is achieved as components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases.
Liquid-liquid extraction can also be employed as a preliminary purification step. This is particularly useful for removing water-soluble impurities or byproducts from the organic phase containing the this compound. The crude product is dissolved in an organic solvent immiscible with water, and the solution is washed with water or an aqueous solution to transfer impurities into the aqueous layer.
Purity Assessment
A definitive assessment of the purity of synthesized this compound requires the use of sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for both qualitative identification and quantitative purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates the components of a mixture and provides information about their molecular weight and structure. The sample is vaporized and passed through a long capillary column, where separation occurs based on boiling point and interaction with the column's stationary phase. As each component exits the column, it enters a mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio.
The resulting chromatogram displays peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration. The mass spectrum for each peak provides a molecular fingerprint that can be used to confirm the identity of this compound and identify any impurities. For dialkyl methylphosphonates, characteristic fragment ions are often observed, which aids in their identification. For example, analogs like diisopropyl methylphosphonate show a base peak at m/z 97, corresponding to the [CH₆PO₃]⁺ fragment, and another significant peak at m/z 79, which are characteristic of this class of compounds mdpi.com.
| Parameter | Value |
| Column Type | HP-5MS (5% Phenyl Methyl Siloxane) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial 60°C, ramp to 250°C |
| MS Detector | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. ¹H NMR, ¹³C NMR, and ³¹P NMR are typically used in conjunction.
¹H NMR provides information about the number and types of hydrogen atoms in the molecule. The spectrum of pure this compound would show characteristic signals for the methyl group attached to the phosphorus atom and the protons of the two isobutyl groups. The integration of these signals can be used to confirm the structure and detect proton-containing impurities.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, and the presence of unexpected signals would indicate impurities.
³¹P NMR is particularly useful for phosphorus-containing compounds. A pure sample of this compound will exhibit a single peak in the ³¹P NMR spectrum at a characteristic chemical shift. The presence of other phosphorus-containing impurities, such as unreacted starting materials or phosphate byproducts, would result in additional peaks.
The combination of these analytical methods provides a comprehensive profile of the synthesized this compound, allowing for accurate determination of its purity and the identification of any residual impurities. murdoch.edu.au This rigorous quality control is essential for its application in further research or as a chemical intermediate.
Chemical Reactivity and Transformation Pathways of Diisobutyl Methylphosphonate
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary degradation pathway for phosphonate (B1237965) esters in aqueous environments. The reaction involves the cleavage of the P-O-C ester linkage and can be catalyzed by acids, bases, or occur under neutral conditions. The rate and mechanism of hydrolysis are significantly influenced by the pH of the solution and the steric and electronic properties of the alkyl groups.
Acid-Catalyzed Hydrolysis Kinetics
In acidic solutions, the hydrolysis of dialkyl methylphosphonates is catalyzed by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The reaction generally follows a bimolecular mechanism (A-2 type), where a water molecule attacks the phosphorus center.
Table 1: General Observations on Acid-Catalyzed Hydrolysis of Dialkyl Methylphosphonates
| Feature | Observation |
| Catalyst | Protons (H+) |
| Mechanism | Generally A-2 type, involving nucleophilic attack by water on the protonated phosphorus center. |
| Rate-Determining Step | The cleavage of the second P-O-C bond is often the rate-determining step in the overall hydrolysis to the phosphonic acid. mdpi.com |
| Steric Effects | The rate of hydrolysis can be influenced by the size of the alkyl ester groups. researchgate.net |
Base-Catalyzed Hydrolysis Kinetics and Reaction Products
Under basic conditions, the hydrolysis of phosphonate esters is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This process is generally faster and more efficient than acid-catalyzed or neutral hydrolysis. The reaction proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus center.
Specific kinetic parameters for the base-catalyzed hydrolysis of Diisobutyl methylphosphonate (B1257008) are not available. However, studies on analogous compounds provide insight into the expected behavior. For instance, the alkaline hydrolysis of other dialkyl methylphosphonates has been shown to be a second-order reaction, being first-order with respect to both the phosphonate and the hydroxide ion concentration. dtic.mil The primary products of the base-catalyzed hydrolysis of Diisobutyl methylphosphonate are expected to be isobutanol and the corresponding salt of methylphosphonic acid.
Steric hindrance from the bulky isobutyl groups is expected to play a significant role in the kinetics of base-catalyzed hydrolysis. Research on sterically hindered phosphinates has demonstrated that increasing steric bulk dramatically decreases the reaction rate. For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate under alkaline conditions. nih.gov A similar trend would be anticipated for this compound when compared to less sterically hindered methylphosphonates.
Table 2: Expected Products of Base-Catalyzed Hydrolysis of this compound
| Reactant | Reagent | Expected Products |
| This compound | Sodium Hydroxide (NaOH) | Sodium methylphosphonate, Isobutanol |
Neutral Hydrolysis Investigations
Neutral hydrolysis, or the reaction with water in the absence of acid or base catalysts, is generally a much slower process for phosphonate esters compared to catalyzed hydrolysis. For many organophosphorus compounds, the rate of neutral hydrolysis is negligible under typical environmental conditions.
Specific studies on the neutral hydrolysis of this compound are scarce. However, research on the closely related Diisopropyl methylphosphonate (DIMP) in groundwater at 10 °C estimated a half-life of 500 years, indicating very slow degradation under neutral conditions. unt.edu This suggests that this compound would also be highly persistent in neutral aqueous environments in the absence of other degradation factors such as microbial activity or photolysis.
Thermal Decomposition Studies
Thermal decomposition is a significant transformation pathway for this compound at elevated temperatures. The process involves the breaking of chemical bonds, leading to the formation of smaller, more volatile molecules. The kinetics and products of thermal decomposition can be influenced by the temperature, pressure, and the composition of the surrounding atmosphere.
Kinetics of Vapor-Phase Thermal Decomposition
While specific kinetic data for the vapor-phase thermal decomposition of this compound is not available, studies on the analogous Diisopropyl methylphosphonate (DIMP) provide valuable insights. The thermal decomposition of DIMP in the vapor phase has been quantified in the temperature range of 200-350 °C. njit.edu In an inert atmosphere (nitrogen), the decomposition is observable, but in the presence of air, the decomposition follows first-order kinetics and occurs much more rapidly. njit.edu
The primary decomposition pathway for dialkyl methylphosphonates like DIMP, and presumably DIBMP, involves a unimolecular elimination reaction. This process is thought to proceed through a six-membered cyclic transition state, leading to the formation of an alkene (isobutylene in the case of DIBMP) and a phosphonic acid intermediate, which can then undergo further decomposition. iastate.edu
Table 3: Kinetic Parameters for the Thermal Decomposition of Diisopropyl Methylphosphonate (DIMP) in Air (as an analog for DIBMP)
| Parameter | Value | Reference |
| Temperature Range | 200-350 °C | njit.edu |
| Reaction Order | First-order | njit.edu |
| Rate Constant (k) | k(T) [s⁻¹] = 10⁷·⁴±²·⁵ • exp(-21.4±6.6 [kcal/mol]/RT) | njit.edu |
Note: This data is for Diisopropyl methylphosphonate and is presented as an approximation for the expected behavior of this compound.
Interactions with Metal Oxides and Other Surfaces at Elevated Temperatures
The interaction of diisopropyl methylphosphonate (DIMP), a surrogate for this compound, with metal oxide surfaces at elevated temperatures is a critical area of research for developing effective thermal decomposition and neutralization strategies. Metal oxides such as alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂) have been shown to catalytically enhance the degradation of DIMP, often at temperatures below its normal boiling point.
Studies using quantum calculations and molecular dynamics have shown that surfaces like γ-Al₂O₃ are highly effective at adsorbing and destroying DIMP at high temperatures. The alumina surface rapidly adsorbs the DIMP molecule across a wide range of temperatures. ichem.mdarxiv.org The subsequent decomposition of DIMP on the γ-Al₂O₃ surface proceeds primarily through a propene elimination pathway. ichem.mdarxiv.org The activation barrier for this decomposition process decreases as the temperature increases, indicating that DIMP readily decomposes on this surface. ichem.md
Experimental investigations heating liquid DIMP mixed with γ-Al₂O₃ or SiO₂ powders up to 350°C have provided further insight into the decomposition process. When mixed with γ-alumina, the decomposition of DIMP releases 2-propanol and propene at temperatures below the compound's boiling point, with propene being the primary product at higher temperatures. nih.gov For silica, the decomposition is less extensive, and only propene is released. nih.gov The interaction between DIMP and these oxide powders indicates that the compound begins to decompose before reaching its boiling point, highlighting the catalytic role of these materials. researchgate.netnjit.edu At higher temperatures, spectroscopic analysis shows that only the P-CH₃ stretching vibration remains, indicating the cleavage of the isopropyl groups. nih.gov
The effectiveness of DIMP decomposition can vary with the specific metal oxide used. In one study comparing various oxides, calcined MgO was found to be most effective at decomposing DIMP vapors at 200°C. njit.edu The reaction mechanisms for the conversion of DIMP into its surface residues are dependent on the specific properties of the oxide surface. njit.edu
| Metal Oxide | Temperature Range | Primary Decomposition Products | Key Findings |
|---|---|---|---|
| γ-Al₂O₃ (Gamma-Alumina) | Up to 350°C | Propene, 2-Propanol | Decomposition occurs below DIMP's boiling point; propene is the main product at higher temperatures. ichem.mdarxiv.orgnih.gov |
| SiO₂ (Silica) | Up to 350°C | Propene | Decomposition is observed, but the effect is less pronounced compared to alumina. nih.gov |
| MgO (Magnesium Oxide) | 200°C (Vapor Phase) | Not specified | Calcined MgO was found to be highly effective for decomposing DIMP vapors. njit.edu |
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is a significant abiotic transformation pathway for many organophosphorus compounds in the environment. nih.gov This process can occur through direct absorption of sunlight or indirectly through reactions with photochemically generated reactive species.
Direct Photolysis Assessment in Aqueous Systems
Direct photolysis occurs when a chemical compound absorbs light energy, leading to its degradation. For this to be an environmentally relevant pathway, the compound must have a UV-visible absorption spectrum that overlaps with sunlight at the earth's surface (wavelengths >290 nm). nih.gov While direct photolysis can be a key degradation route for some pollutants, its importance for specific organophosphorus compounds can be limited. researchgate.net For certain pesticides like parathion and chlorpyrifos, direct photolysis is considered insignificant due to their low quantum yields and molar absorption coefficients. nih.gov The efficiency of direct photolysis is highly dependent on the molecular structure of the compound and environmental factors such as pH. researchgate.net Specific quantum yield data for the direct photolysis of this compound or its common surrogates in aqueous systems are not extensively available in the reviewed literature.
Indirect Photolysis Mechanisms and Environmental Significance
Indirect photolysis involves the degradation of a compound by reactive species generated by other light-absorbing substances (photosensitizers) in the environment. In natural waters, dissolved organic matter (DOM) and inorganic ions like nitrate and nitrite can act as photosensitizers. researchgate.net The absorption of sunlight by these sensitizers leads to the formation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and carbonate radical (CO₃•⁻). nih.gov
The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most pesticides. nih.gov The carbonate radical, which can exist at concentrations 2-3 orders of magnitude higher than the hydroxyl radical in natural waters, is also likely to play a significant role in the indirect photolysis of pesticides. nih.gov These indirect processes often lead to faster degradation rates in natural waters compared to pure water. researchgate.net The specific mechanisms can involve complex reaction pathways, including hydroxylation, nitration, and dimerization, depending on the reactive species involved.
Oxidative Degradation Processes
Advanced Oxidation Process (AOP) Applications
Advanced Oxidation Processes (AOPs) are engineered water treatment systems designed to generate highly reactive radicals, primarily the hydroxyl radical, to degrade recalcitrant organic pollutants. nih.gov These methods are effective for compounds like organophosphate esters, which can be resistant to conventional treatment. mdpi.com
One such AOP is ultrasonic irradiation (sonolysis). The degradation of DIMP in aqueous solutions has been successfully demonstrated using ultrasound at a frequency of 26.6 kHz. ichem.md This process follows first-order kinetics. ichem.mdresearchgate.net The application of ultrasound to water generates cavitation bubbles; the collapse of these bubbles produces localized high temperatures and pressures, leading to the formation of hydroxyl radicals from water vapor. ichem.md The degradation efficiency is influenced by several parameters, including pH, initial DIMP concentration, and the presence of additives. A study found that a DIMP removal efficiency of 98% was achieved at a pH of 10 with the addition of carbon tetrachloride (CCl₄) after 45 minutes of treatment. ichem.mdresearchgate.net The CCl₄ additive enhances the process by forming additional reactive chlorine radicals within the cavitation bubbles. ichem.md
| Parameter | Condition | Effect on Degradation |
|---|---|---|
| Ultrasonic Frequency | 26.2 - 26.6 kHz | Effective for generating radicals to degrade DIMP. ichem.mdresearchgate.net |
| pH | 10 (optimal) | Higher pH (alkaline conditions) enhances degradation efficiency. ichem.mdresearchgate.net |
| Additive (CCl₄) | 0.008 mg/L (optimal) | Significantly accelerates DIMP removal by creating additional reactive radicals. ichem.md |
| Processing Time | 45 minutes | Achieved 98% degradation under optimal conditions. ichem.mdresearchgate.net |
Hydroxyl Radical Reaction Kinetics in the Gas Phase
The gas-phase reaction with hydroxyl radicals (•OH) is a primary atmospheric degradation pathway for many volatile organic compounds. The kinetics of the reaction between •OH and Dimethyl Methylphosphonate (DMMP), a close analog of this compound, have been studied over a wide temperature range (295–837 K).
This reaction exhibits a distinct V-shaped temperature dependence. In the lower temperature range (295–530 K), the reaction rate constant has a negative temperature dependence, meaning the reaction slows as temperature increases. Conversely, in the higher temperature range (530–837 K), the reaction shows a positive temperature dependence, with the rate increasing with temperature. The turning point occurs at approximately 530 K. This complex behavior cannot be described by a standard Arrhenius expression and is better fitted with a more complex 5-parameter equation.
The reaction is initiated by the abstraction of a hydrogen atom from the phosphonate molecule by the hydroxyl radical, forming carbon-centered radicals. This H-abstraction pathway is the major route for •OH radical reactions with these compounds.
| Parameter | Value / Description |
|---|---|
| Temperature Range Studied | 295 K – 837 K |
| Temperature Dependence | V-shaped: Negative from 295-530 K, Positive from 530-837 K. |
| Rate Constant Expression (k₁) | k₁ = 2.19 × 10⁻¹⁴(T/298)²·⁴³exp(15.02 kJ mol⁻¹/RT) + 1.71 × 10⁻¹⁰exp(−26.51 kJ mol⁻¹/RT) cm³molecule⁻¹s⁻¹ |
| Primary Reaction Mechanism | Hydrogen abstraction by the hydroxyl radical. |
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₉H₂₁O₃P |
| Diisopropyl Methylphosphonate (DIMP) | C₇H₁₇O₃P |
| Dimethyl Methylphosphonate (DMMP) | C₃H₉O₃P |
| Alumina (Aluminum Oxide) | Al₂O₃ |
| Silica (Silicon Dioxide) | SiO₂ |
| Magnesium Oxide | MgO |
| Propene | C₃H₆ |
| 2-Propanol (Isopropyl alcohol) | C₃H₈O |
| Hydroxyl Radical | •OH |
| Carbonate Radical | CO₃•⁻ |
| Carbon Tetrachloride | CCl₄ |
| Parathion | C₁₀H₁₄NO₅PS |
| Chlorpyrifos | C₉H₁₁Cl₃NO₃PS |
Biotransformation and Biodegradation Research on this compound
The environmental fate of this compound, an organophosphorus compound, is largely determined by its susceptibility to biotransformation and biodegradation processes. Research in this area, while not extensive for this specific compound, draws upon broader studies of analogous phosphonates to elucidate potential pathways of breakdown. These investigations are critical for understanding its persistence and potential impact in various environmental compartments. The primary routes of biological transformation involve microbial degradation, enzymatic hydrolysis, and the cleavage of the carbon-phosphorus bond.
Microbial Degradation Pathways in Environmental Matrices
While direct studies on the microbial degradation of this compound are limited, the metabolic capabilities of microorganisms towards similar organophosphorus compounds suggest potential pathways. Soil and aquatic microorganisms are known to utilize a variety of phosphonates as a source of phosphorus, particularly under phosphate-limiting conditions.
The degradation of branched-chain alkyl esters by soil bacteria has been documented for other types of compounds, such as phthalates. For instance, a strain of Paenarthrobacter sp. has been shown to degrade di-isobutyl phthalate (DIBP) nih.gov. This indicates the presence of microbial enzymes capable of acting on isobutyl esters, a key structural feature of this compound. The initial step in such a degradation pathway would likely involve the hydrolysis of the ester bonds, releasing isobutanol and methylphosphonic acid. Subsequently, methylphosphonic acid can be further metabolized.
Microorganisms have evolved specific pathways for the breakdown of phosphonates, often involving a multi-enzyme system known as the C-P lyase pathway, which is capable of cleaving the stable carbon-phosphorus bond nih.govnih.gov. This pathway is typically induced under phosphate starvation and allows bacteria to access the phosphorus atom from organophosphonates nih.govnih.gov. While the substrate specificity of C-P lyase is broad, its activity on this compound has not been explicitly demonstrated nih.govresearchgate.net.
The general microbial degradation pathway for an organophosphonate like this compound in an environmental matrix can be hypothesized as a two-step process:
Ester Hydrolysis: Microbial esterases would first cleave the two isobutyl ester linkages, yielding isobutanol and methylphosphonic acid.
C-P Bond Cleavage: The resulting methylphosphonic acid would then be acted upon by the C-P lyase complex to break the carbon-phosphorus bond, releasing methane and inorganic phosphate.
The table below summarizes findings on the microbial degradation of related compounds, offering insights into the potential fate of this compound.
| Compound | Microorganism | Degradation Pathway | Key Enzymes |
| Di-isobutyl phthalate (DIBP) | Paenarthrobacter sp. PH1 | Hydrolysis of ester bonds | Esterase |
| Di-butyl-phthalate (DBP) | Gram-positive soil bacteria | Hydrolysis of ester bonds | Phthalate dioxygenase |
| Methylphosphonate | Various soil bacteria | C-P bond cleavage | C-P lyase complex |
Enzymatic Hydrolysis Studies
The primary enzymatic mechanism for the initial breakdown of this compound is expected to be hydrolysis, catalyzed by phosphotriesterases (PTEs). These enzymes are metalloenzymes, often containing zinc, and are capable of hydrolyzing a wide range of organophosphate triesters acs.orgnih.gov. PTEs have been extensively studied, particularly from bacteria such as Pseudomonas diminuta and Agrobacterium radiobacter nih.govnih.gov.
The catalytic mechanism of PTEs involves the activation of a water molecule by the metal center(s) in the active site, which then acts as a nucleophile to attack the phosphorus center of the substrate acs.org. The active site of these enzymes is typically hydrophobic and contains discrete pockets to accommodate the ester groups of the substrate nih.gov. The promiscuity of PTEs suggests that they could potentially hydrolyze this compound, although the rate of hydrolysis would be influenced by the steric bulk of the isobutyl groups.
Research on the enzymatic hydrolysis of O-isobutyl methylphosphonate by the enzyme GpdQ provides evidence for the enzymatic cleavage of the P-O-isobutyl bond core.ac.uk. This suggests that phosphodiesterases could also play a role in the stepwise hydrolysis of this compound to isobutyl methylphosphonate and then to methylphosphonic acid.
The table below presents a summary of relevant enzymatic hydrolysis findings for analogous compounds.
| Enzyme | Source Organism | Substrate(s) | Key Findings |
| Phosphotriesterase (PTE) | Pseudomonas diminuta | Paraoxon, Diisopropyl methylphosphonate (DIMP) | Efficient hydrolysis of various organophosphates. acs.orgoup.com |
| GpdQ | Enterobacter aerogenes | O-isobutyl methylphosphonate | Catalyzes the hydrolysis of the isobutyl ester bond. core.ac.uk |
| Amidohydrolase Superfamily | Various bacteria | Organophosphates | Metal-dependent hydrolysis with a hydrophobic active site. nih.gov |
Carbon-Phosphorus Bond Cleavage Mechanisms
The carbon-phosphorus (C-P) bond is exceptionally stable, and its cleavage is a significant biochemical challenge nih.gov. In microorganisms, the primary mechanism for breaking this bond is the C-P lyase pathway nih.govasm.org. This is a complex, multi-protein system encoded by the phn operon in many bacteria, including Escherichia coli nih.gov. The C-P lyase machinery is induced under conditions of phosphate limitation and enables bacteria to utilize phosphonates as a phosphorus source nih.govnih.gov.
The exact mechanism of the C-P lyase is still under investigation but is thought to involve a radical-based mechanism. The core complex of the C-P lyase is believed to be composed of the PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, and PhnM proteins nih.gov.
While direct evidence for the action of C-P lyase on this compound or its hydrolysis product, methylphosphonic acid, in a specific environmental context is not available, the widespread presence of the phn operon in soil and marine bacteria suggests that this is a plausible and significant pathway for the ultimate degradation of this compound in the environment nih.gov.
The table below outlines the key components and function of the C-P lyase pathway.
| Component | Gene(s) | Function |
| C-P Lyase Core Complex | phnG, phnH, phnI, phnJ, phnK, phnL, phnM | Catalyzes the cleavage of the carbon-phosphorus bond. nih.gov |
| ABC Transporter | phnC, phnD, phnE | Involved in the uptake of phosphonates into the bacterial cell. |
| Regulatory Proteins | phnF, phnP | Regulate the expression of the phn operon in response to phosphate levels. |
Spectroscopic, Structural, and Computational Characterization of Diisobutyl Methylphosphonate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of diisobutyl methylphosphonate (B1257008). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique information that, when combined, offers a comprehensive structural profile of the molecule.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and identifying the phosphorus environment in diisobutyl methylphosphonate. The spectrum for each nucleus (¹H, ¹³C, and ³¹P) provides distinct and complementary information based on the molecule's structure.
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methyl group attached directly to the phosphorus atom and the protons of the two isobutyl groups. The P-CH₃ protons are expected to appear as a doublet due to coupling with the ³¹P nucleus. The protons of the isobutyl groups (-OCH₂CH(CH₃)₂) would exhibit characteristic multiplicities and chemical shifts: a doublet for the six terminal methyl protons, a multiplet for the methine proton, and a doublet of doublets for the diastereotopic methylene (B1212753) protons adjacent to the oxygen atom.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Signals are expected for the P-CH₃ carbon, and the three distinct carbons of the isobutyl group (-OCH₂, -CH, and -CH₃). The carbon atoms closer to the phosphorus atom will exhibit splitting due to C-P coupling, which is a key feature for assignment.
³¹P NMR: The ³¹P NMR spectrum is the most direct method for characterizing the phosphorus center. For this compound, a single resonance is expected in the chemical shift region typical for alkylphosphonates. The signal would be a complex multiplet due to coupling with the protons on the adjacent methyl and isobutoxy groups.
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Coupling |
|---|---|---|---|---|
| ¹H | P-CH₃ | 1.0 - 1.5 | Doublet (d) | ²JPH |
| ¹H | -OCH₂(CH) | 3.6 - 3.9 | Doublet of Doublets (dd) | ³JHH, ³JPH |
| ¹H | -CH(CH₃)₂ | 1.8 - 2.1 | Multiplet (m) | ³JHH |
| ¹H | -CH(CH₃)₂ | 0.8 - 1.0 | Doublet (d) | ³JHH |
| ¹³C | P-CH₃ | 10 - 15 | Doublet (d) | ¹JPC |
| ¹³C | -OCH₂ | 70 - 75 | Doublet (d) | ²JPC |
| ¹³C | -CH(CH₃)₂ | 28 - 32 | Doublet (d) | ³JPC |
| ¹³C | -CH(CH₃)₂ | 18 - 20 | Singlet (s) | - |
| ³¹P | P=O | +25 to +35 | Multiplet (m) | ²JPH, ³JPH |
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The key vibrational modes for this compound involve the phosphoryl (P=O), phosphonate (B1237965) ester (P-O-C), and alkyl (C-H) groups. A strong absorption band for the P=O stretching vibration is one of the most prominent features in the IR spectrum of organophosphorus compounds. The asymmetric and symmetric stretching of the P-O-C linkage and various C-H bending and stretching modes of the isobutyl and methyl groups provide a unique fingerprint for the molecule. While IR and Raman are complementary, the P=O stretch is typically strong in both, whereas P-O-C vibrations are often more intense in the IR spectrum. chemistry-chemists.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H Stretch | Alkyl (isobutyl, methyl) | 2870 - 2960 | Strong |
| P=O Stretch | Phosphoryl | 1230 - 1260 | Very Strong |
| C-H Bend | Alkyl (isobutyl, methyl) | 1370 - 1470 | Medium |
| P-O-C Stretch | Phosphonate Ester | 1000 - 1050 | Strong |
| P-C Stretch | Phosphorus-Carbon | 720 - 780 | Medium-Strong |
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molar mass: 208.23 g/mol ), high-resolution mass spectrometry can confirm the exact mass of the protonated molecule ([M+H]⁺) as 209.13011. researchgate.net
Under electron ionization (EI) or collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. Common fragmentation pathways for dialkyl methylphosphonates include the loss of an isobutyl group (-57 Da) or the loss of isobutene (-56 Da) via a McLafferty-type rearrangement. Subsequent fragmentation can lead to the formation of characteristic ions that help confirm the methylphosphonate core structure. The interpretation of these fragmentation patterns can be complex but provides definitive structural information. osti.gov
Table 3: Mass Spectrometry Data for this compound
| Ion | Formula | m/z (Calculated) | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₂₂O₃P⁺ | 209.13 | Protonated Molecular Ion researchgate.net |
| [M-C₄H₈]⁺ | C₅H₁₃O₃P⁺ | 152.06 | Loss of isobutene |
| [M-OC₄H₉]⁺ | C₅H₁₂O₂P⁺ | 135.06 | Loss of isobutoxy radical |
| [CH₃P(O)(OH)₂ + H]⁺ | CH₆O₃P⁺ | 97.00 | Protonated methylphosphonic acid (after rearrangement) |
Chromatographic Characterization Methods
Chromatography is essential for separating this compound from complex mixtures, a necessary step before spectroscopic identification. Both gas and liquid chromatography are effective methods for its analysis.
Gas chromatography is a standard technique for the analysis of volatile and semi-volatile organophosphorus compounds. The retention behavior of this compound is governed by its boiling point (estimated at 236 °C) and its polarity. dtic.mil It is typically analyzed on non-polar or mid-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase. The retention time or, more accurately, the retention index (RI), is a highly reproducible parameter used for its identification. Validated GC(RI) data for this compound are available in the OPCW Central Analytical Database, highlighting its importance in standardized analytical protocols. opcw.orgopcw.org
Table 4: Typical Gas Chromatography Parameters for this compound Analysis
| Parameter | Typical Value / Condition |
|---|---|
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Detector | Mass Spectrometer (MS), Flame Photometric Detector (FPD) |
Liquid chromatography, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), is a powerful method for the detection and identification of organophosphorus compounds in various matrices. This compound can be effectively separated using reversed-phase liquid chromatography. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound elutes based on its hydrophobicity. In one study utilizing ultrahigh-performance liquid chromatography, a retention time of 7.23 minutes was reported for this compound. researchgate.net This technique is particularly useful for analyzing samples that are not amenable to GC without derivatization.
Computational Chemistry and Molecular Modeling
Computational methods offer a microscopic view of this compound, enabling the prediction of its electronic structure, behavior in solution, and potential reaction mechanisms. These theoretical investigations are essential for interpreting experimental data and predicting the compound's properties in various environments.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of this compound. DFT provides a balance between accuracy and computational cost, making it a widely used method for studying organophosphorus compounds. windows.netacs.org These calculations can determine the molecule's optimized geometry, molecular orbital energies, and the distribution of electron density.
For analogous compounds like dimethyl methylphosphonate (DMMP), DFT calculations have been successfully used to assign spectral features in photoelectron and X-ray absorption spectra and to visualize the molecular orbitals. escholarship.org A similar approach for this compound would involve optimizing its three-dimensional structure to find the lowest energy conformation. From this optimized geometry, a variety of electronic properties can be calculated.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Other calculated properties, such as dipole moment, polarizability, and atomic charges, help to explain the intermolecular forces and the molecule's interaction with other substances.
Table 1: Typical Quantum Chemical Parameters Calculated via DFT for Organophosphorus Compounds
| Parameter | Description | Significance |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the stability of the molecular structure. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (ionization potential). nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electron affinity). nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Characterizes molecular reactivity and stability. nih.gov |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Provides insight into electrostatic potential and reactive sites. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to predict and interpret infrared (IR) and Raman spectra. |
These theoretical calculations provide a foundational understanding of the intrinsic electronic properties of an isolated this compound molecule.
Molecular Dynamics Simulations for Solvation and Interactions
While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. nih.govarxiv.orgmdpi.comtaylorfrancis.com MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describes the potential energy of the system.
For organophosphorus compounds like DMMP and diisopropyl fluorophosphate (B79755) (DIFP), MD simulations have been used to model their solvation and diffusion in aqueous solutions. nih.govresearchgate.netresearchgate.net These studies reveal complex molecular-scale structures arising from the competing hydrophobic interactions of the alkyl groups and hydrophilic interactions of the phosphonate group. nih.govresearchgate.net The mixing of such agents with water has been shown to be exothermic, indicating strongly hydrophilic solvation. nih.gov
An MD simulation of this compound would similarly shed light on its behavior in different solvents. The simulation would track the trajectories of the DIBMP molecule and surrounding solvent molecules, providing data on:
Solvation Structure: How solvent molecules arrange themselves around the solute (DIBMP), forming solvation shells. This is analyzed using radial distribution functions (RDFs).
Interaction Energies: Quantifying the strength of the interaction between DIBMP and the solvent, breaking it down into van der Waals and electrostatic components.
Dynamic Properties: Calculating properties like the diffusion coefficient, which describes how quickly the molecule moves through the solvent.
The choice of force field is critical for the accuracy of MD simulations. Force fields like TraPPE (Transferable Potentials for Phase Equilibria), GAFF (General Amber Force Field), and OPLS (Optimized Potentials for Liquid Simulations) have been developed and parameterized for organophosphorus compounds. researchgate.netresearchgate.net
Table 2: Common Force Fields and Parameters for Simulating Organophosphorus Compounds
| Force Field | Type | Typical Application | Key Parameters |
|---|---|---|---|
| TraPPE | United-Atom | Vapor-liquid equilibria, transport properties (viscosity, diffusion). researchgate.netresearchgate.net | Lennard-Jones parameters, partial atomic charges. |
| OPLS | All-Atom | Solvation free energies, protein-ligand binding. | Torsional parameters, Lennard-Jones parameters, partial charges. |
| GAFF | All-Atom | General organic molecules, compatibility with biomolecular simulations. | Bond, angle, dihedral, and van der Waals parameters. |
| ReaxFF | Reactive | Simulating chemical reactions and bond breaking/formation. researchgate.net | Describes bond order, bond energy, and atomic charges dynamically. |
These simulations are invaluable for understanding how this compound interacts with its environment, which is essential for applications ranging from materials science to environmental chemistry.
Reaction Pathway and Transition State Analysis
Computational chemistry is also a key tool for investigating the reactivity of this compound, including its decomposition, hydrolysis, or other chemical transformations. mdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely reaction pathways.
This analysis involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Finding Transition States (TS): Identifying the highest energy point along the lowest energy reaction path. The transition state is a saddle point on the PES.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate.
For instance, DFT calculations have been used to elucidate the SN2 reaction mechanism for the substitution of related α-hydroxyphosphonates. mdpi.com Similarly, ab initio molecular dynamics, a method that calculates forces "on-the-fly" from electronic structure theory, has been used to predict the decomposition mechanisms of sarin (B92409) and its simulant diisopropyl methylphosphonate (DIMP) on alumina (B75360) surfaces. acs.org These studies provide detailed, atomistic insights into bond-breaking and bond-forming processes. acs.org
For this compound, theoretical studies could investigate its hydrolysis, a critical degradation pathway. Calculations would model the approach of a water molecule (or hydroxide (B78521) ion), the formation of a pentacoordinate phosphorus intermediate or transition state, and the subsequent cleavage of a P-O-C bond. dtic.mil Such studies can predict reaction rates and determine how factors like pH or catalysts might influence the reaction pathway.
Table 3: Compounds Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | DIBMP |
| Dimethyl methylphosphonate | DMMP |
| Diisopropyl methylphosphonate | DIMP |
| Diisopropyl fluorophosphate | DIFP |
Advanced Analytical Method Development for Diisobutyl Methylphosphonate in Complex Matrices
Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical first step in the analytical workflow, designed to isolate DIBMP from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental detection. The choice of extraction method depends on the nature of the sample matrix, whether it is a liquid sample like water or a solid sample such as soil or sediment.
Liquid-liquid extraction (LLE) is a conventional and widely used technique for isolating organophosphonates from aqueous samples. This method operates on the principle of partitioning the analyte between two immiscible liquid phases. For DIBMP, which is a moderately polar compound, a water-immiscible organic solvent is used to extract it from the aqueous phase.
Methylene (B1212753) chloride (CH₂Cl₂) is a commonly employed solvent for this purpose. The general procedure involves vigorously mixing the aqueous sample with methylene chloride in a separatory funnel. After allowing the layers to separate, the organic layer containing the DIBMP is collected. This process is typically repeated multiple times to ensure exhaustive extraction. The combined organic extracts are then dried, often using anhydrous sodium sulfate, and concentrated to a smaller volume before instrumental analysis. dtic.mil For some applications, solvent mixtures, such as methylene chloride and isopropanol, have been utilized to enhance extraction efficiency, particularly for complex matrices.
Solid-phase extraction (SPE) offers several advantages over traditional LLE, including reduced solvent consumption, higher sample throughput, and the potential for greater selectivity. websiteonline.cn SPE is a versatile technique used to purify and concentrate analytes from a solution by passing the solution through a solid sorbent that retains the analyte. websiteonline.cn The analyte is later eluted with a small volume of a suitable solvent.
The selection of the sorbent is critical and is based on the chemical properties of DIBMP. Common sorbents used for organophosphonates include:
Polymeric Sorbents: These are often preferred due to their high surface area, stability across a wide pH range, and ability to retain a broad range of compounds. Water-wettable polymeric materials can simplify the extraction procedure by eliminating the need for conditioning and equilibration steps. nih.gov
Silica-Based Sorbents: Chemically modified silica (B1680970), such as C18 (octadecylsilane), can be effective for retaining moderately non-polar compounds like DIBMP from aqueous matrices. websiteonline.cn
The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. thermofisher.com For complex biological samples like plasma, micro-elution SPE formats, such as 96-well plates, have been developed to handle small sample volumes and enable high-throughput analysis. nih.govnih.gov
For solid and semi-solid matrices like soil, sediment, and sludge, Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a powerful and efficient technique. nih.gov PFE utilizes conventional liquid solvents at elevated temperatures (typically 75–200 °C) and pressures (around 100 atm) to enhance the extraction process. nih.gov These conditions maintain the solvent in its liquid state above its boiling point, which decreases the solvent's viscosity and surface tension while increasing analyte solubility and mass transfer rates. nih.gov This allows for a more rapid and complete extraction compared to traditional methods like Soxhlet extraction, with significantly lower solvent consumption. nih.gov
The PFE process involves placing the solid sample, often mixed with a dispersing agent like diatomaceous earth, into a stainless-steel extraction cell. nih.gov The cell is heated, and the extraction solvent is pumped through the sample. The extraction can be performed in static or dynamic modes, or a combination of both, and can be repeated in multiple cycles to maximize recovery. nih.gov Finally, the extract is purged from the cell with an inert gas into a collection vial. The selection of the extraction solvent is crucial, with factors like polarity and analyte solubility being key considerations.
Instrumental Analytical Techniques for Detection and Quantification
Following sample preparation, instrumental analysis is performed for the definitive identification and quantification of DIBMP. Gas and liquid chromatography coupled with mass spectrometry are the premier techniques for this purpose, offering high sensitivity and selectivity.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organophosphonates like DIBMP. The compound is separated from other components in the sample extract based on its boiling point and interaction with the GC column's stationary phase, before being detected by the mass spectrometer.
For the analysis of DIBMP and its structural isomer, diisopropyl methylphosphonate (B1257008) (DIMP), low-polarity capillary columns are typically employed. mdpi.comnih.gov The mass spectrometer is often operated in full-scan mode for identification, which involves scanning a range of mass-to-charge ratios to obtain a full mass spectrum of the eluting compound. mdpi.comnih.gov This spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for unambiguous identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only specific characteristic ions of DIBMP. Research on DIMP has demonstrated Limits of Detection (LoD) in the sub-microgram per milliliter range. mdpi.comnih.gov
Below is a table summarizing typical GC-MS parameters used for the analysis of the closely related compound, DIMP, which are directly applicable to DIBMP.
| Parameter | Value/Condition |
|---|---|
| GC System | Thermo Scientific GC-MS, model Thermo Focus DSQ II |
| Column | TraceGoldTM TG 5 SilMS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 200 °C |
| Oven Temperature Program | Start at 60 °C (hold 1 min), ramp at 5 °C/min to 110 °C |
| MS Transfer Line Temp | 200 °C |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector Mode | Full Scan (mass range 50-250 Da) |
| Limit of Detection (LoD) | 0.21 µg/mL |
| Limit of Quantification (LoQ) | 0.62 µg/mL |
Data based on analysis of Diisopropyl Methylphosphonate (DIMP) mdpi.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an increasingly powerful tool for analyzing organophosphonates, especially those that are less volatile or thermally labile, as well as their more polar degradation products. This technique does not require the analyte to be volatile, which can simplify sample preparation.
For compounds like DIBMP, hydrophilic interaction liquid chromatography (HILIC) can be used for separation. epa.gov HILIC is effective for retaining and separating polar and moderately polar compounds. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. epa.govastm.org
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). epa.gov In MRM mode, a specific precursor ion of DIBMP is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and improving detection limits. epa.gov The use of ultra-high performance liquid chromatography (UPLC) can further enhance analysis by providing faster separation times and thus higher sample throughput. nih.gov
The table below outlines typical parameters for an LC-MS/MS method for related organophosphonates.
| Parameter | Value/Condition |
|---|---|
| LC System | UPLC or HPLC system |
| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode for DIBMP |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Dilution or SPE extract, filtered prior to injection |
Parameters based on standard methods for organophosphonates. epa.govastm.org
Ion Mobility Spectrometry (IMS) for Trace Detection
Ion Mobility Spectrometry (IMS) is a highly sensitive analytical technique used for the rapid detection and identification of volatile and semi-volatile organic compounds at trace levels. nih.gov Operating at atmospheric pressure, IMS separates ionized molecules based on their velocity through a drift tube under the influence of a weak electric field. rapiscansystems.combham.ac.uk This technique is particularly valuable for on-site, real-time analysis due to its speed, sensitivity, and the potential for miniaturization. nih.gov
For the detection of Diisobutyl methylphosphonate (DIBMP) and its structural isomer, Diisopropyl methylphosphonate (DIMP), IMS relies on the ionization of the target molecule, typically via a non-radioactive source like a corona discharge. nih.govmdpi.com When analyzed in positive ion mode with ammonia doping, DIMP characteristically forms two distinct product ion peaks: a monomer adduct (M·NH₄⁺) and a dimer adduct (M₂·NH₄⁺). mdpi.comnih.gov These adducts have unique reduced ion mobility (K₀) values, which allows for their specific identification. For DIMP, the monomer has a reported K₀ of 1.41 cm² V⁻¹ s⁻¹ and the dimer has a K₀ of 1.04 cm² V⁻¹ s⁻¹. mdpi.comnih.gov The simultaneous detection of these two peaks provides a high degree of confidence in the identification of the compound. mdpi.com
The sensitivity of modern IMS instruments, such as time-of-flight (ToF) spectrometers, allows for detection in the parts-per-billion by volume (ppbv) range. mdpi.comnih.gov This capability is crucial for environmental monitoring and forensic investigations where early detection of minute quantities is required. nih.gov
Piezoelectric Crystal Detectors and Gas-Sensitive Microsensors
Piezoelectric Crystal Detectors
Piezoelectric crystal detectors, particularly those based on a quartz crystal microbalance (QCM), are mass-sensitive devices that offer a simple, low-cost, and real-time platform for detecting organophosphorus compounds. researchgate.netnih.gov The fundamental principle involves a thin plate of quartz with electrodes on each side, which oscillates at a specific resonant frequency when an electric field is applied. nih.govresearchgate.net When the crystal surface is coated with a material that selectively adsorbs the target analyte, the added mass of the analyte molecules causes a measurable decrease in the crystal's resonant frequency. researchgate.net
The key to the successful application of piezoelectric detectors is the development of selective and sensitive coatings. For organophosphorus compounds, various coatings have been explored, including immobilized enzymes (like cholinesterases) and specific antibodies. dtic.mil These protein-based coatings can provide high selectivity and reversible responses. dtic.mil Research has demonstrated that protein-coated piezoelectric crystals can achieve fast response times (around 120 seconds) and sensitivity in the parts-per-billion (ppb) range for certain organophosphorus compounds. dtic.mil
Gas-Sensitive Microsensors
Gas-sensitive microsensors represent a class of miniaturized devices designed for the detection of specific chemical vapors. One example is the interdigitated gate electrode-field effect transistor (IGEFET), which can be functionalized with thin films to selectively detect organophosphates. cdc.gov For instance, microelectronic sensors using electron-beam evaporated thin films of copper phthalocyanine have been shown to selectively detect DIMP at ppb concentrations. cdc.gov
Another promising technology is the capacitive micromachined ultrasonic transducer (CMUT). These devices can be coated with a functional polymer layer that absorbs the target analyte. researchgate.net The added mass alters the resonant frequency of the CMUT, which can be measured with high precision. This approach has demonstrated excellent sensitivity, achieving detection of the related compound dimethyl methylphosphonate (DMMP) at parts-per-trillion by volume (pptv) levels. researchgate.net The small size and high sensitivity of these microsensors make them suitable for integration into portable electronic nose applications. nih.gov
Paper Spray Mass Spectrometry (PS-MS) and Surface Enhanced Raman Spectroscopy (SERS) Integration
Paper Spray Mass Spectrometry (PS-MS)
Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that enables the rapid and direct analysis of analytes in complex matrices with minimal or no sample preparation. nih.govthermofisher.com The method involves applying a small volume of the sample (e.g., blood or urine) onto a triangular paper substrate. nih.goviu.edu A solvent is then added to extract the analyte, and a high voltage is applied to the paper tip, generating an electrospray of ions that are directed into the mass spectrometer for analysis. thermofisher.com
This "dilute and shoot" approach significantly reduces analysis time compared to traditional chromatography-based methods. thermofisher.com PS-MS has been successfully applied to the detection of chemical warfare agent simulants, including DIMP, in biological samples like whole blood and urine. iu.edu The technique demonstrates robust quantitative performance, achieving limits of detection in the low nanogram per milliliter (ng/mL) range, which is physiologically relevant for exposure monitoring. iu.edu The integration of sample collection, extraction, and ionization into a single step makes PS-MS a powerful tool for high-throughput screening. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting molecules at very low concentrations. nih.govmdpi.com The technique overcomes the inherent weakness of the standard Raman scattering effect by amplifying the signal of molecules adsorbed on or near plasmonic metallic nanostructures, typically made of gold or silver. nih.gov This enhancement can increase the Raman signal by several orders of magnitude, enabling fingerprint-like spectral identification of the target analyte. mdpi.com
For the detection of organophosphorus compounds like DIBMP, SERS-based sensors are developed by functionalizing these nanostructured surfaces to promote the adsorption of the analyte. researchgate.net Challenges exist in detecting molecules like dimethyl methylphosphonate (DMMP) that interact weakly with standard SERS substrates. nih.gov However, innovative methods, such as confining the sample in a thin water film that concentrates the molecules on the SERS-active surface during evaporation, have been developed to enhance detection. nih.gov Research projects have focused on developing low-cost, deployable SERS systems for detecting organophosphates like DIMP and DMMP in both vapor and liquid phases, with target detection limits in the low µg/mL range. platformkinetics.com
Method Validation and Performance Metrics
Detection Limits and Quantification Limits
Method validation requires the determination of key performance metrics, including the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is typically defined as the lowest analyte concentration that can be reliably distinguished from background noise, often at a signal-to-noise ratio of 3. nih.govepa.gov The LOQ is the lowest concentration at which the analyte can be quantitatively measured with acceptable precision and accuracy, commonly defined at a signal-to-noise ratio of 10. nih.govepa.gov These values are crucial for understanding the capabilities of an analytical method for trace analysis.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Ion Mobility Spectrometry (IMS) | Air | 0.24 ppbv | 0.80 ppbv | mdpi.comnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Solution | 0.21 µg/mL | 0.62 µg/mL | nih.gov |
| Paper Spray Mass Spectrometry (PS-MS) | Blood, Urine | Low ng/mL range | Not Specified | iu.edu |
| Gas Chromatography-Flame Photometric Detector (GC-FPD) | Water | 9.05 µg/L | Not Specified | dtic.mildtic.mil |
Recovery Efficiencies and Matrix Effects
Recovery Efficiency measures the effectiveness of an extraction method in isolating the analyte from the sample matrix. biotage.com It is calculated by comparing the amount of analyte measured in a pre-spiked sample (spiked before extraction) to the amount measured in a post-spiked sample (spiked after extraction). biotage.com An ideal recovery is 100%, though a range of 70-120% is often considered acceptable in routine analysis. nih.gov For DIMP, recovery rates have been reported to vary significantly depending on the sample matrix and extraction method, with values of 87 ± 10% from water and 66 ± 7% from soil. cdc.gov
Matrix Effects refer to the alteration of the analytical signal (suppression or enhancement) due to co-eluting compounds from the sample matrix. chromatographytoday.comut.ee This is a significant challenge in complex matrices like blood, urine, and soil, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographytoday.com Matrix effects are quantified by comparing the response of an analyte in a post-spiked matrix extract to its response in a neat solvent standard. ut.ee A value of 100% indicates no matrix effect, values below 100% indicate signal suppression, and values above 100% indicate signal enhancement. ut.ee
| Parameter | Matrix A (e.g., Urine) | Matrix B (e.g., Soil Extract) | Interpretation |
|---|---|---|---|
| Recovery Efficiency (%) | 95% | 75% | Extraction is more efficient from Matrix A. |
| Matrix Effect (%) | 82% | 115% | Matrix A causes signal suppression; Matrix B causes signal enhancement. |
Accuracy and Precision Assessments
Accuracy refers to the closeness of a measured value to the true or accepted value. nih.gov It is a measure of systematic error in a method. Precision describes the closeness of repeated measurements to each other and is a measure of random error. nih.gov
Precision is commonly assessed by performing replicate analyses of a sample and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Good repeatability is indicated by a low RSD value. Accuracy can be evaluated through the analysis of certified reference materials or by recovery studies in spiked samples. For the IMS detection of DIMP, the method's accuracy was evaluated using the RSD, which was found to be between 2% and 6%, indicating high accuracy. The repeatability of the results was also good, with an RSD of less than 10%. nih.gov
| Performance Metric | Value | Reference |
|---|---|---|
| Accuracy (expressed as RSD) | 2% - 6% | nih.gov |
| Precision (Repeatability as RSD) | < 10% | nih.gov |
Environmental and Forensic Analytical Applications
Advanced analytical methods are crucial for the detection and quantification of this compound (DIMP) in various complex environmental and forensic matrices. The development of sensitive and selective techniques allows for effective monitoring, persistence studies, and contamination assessment.
Air Sample Analysis and Real-Time Monitoring
The analysis of this compound in air is critical for assessing inhalation exposure and for real-time threat detection in forensic applications. Methodologies range from established laboratory techniques to innovative field-deployable sensors.
Gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS) is a standard approach for the sensitive and selective quantification of DIMP in air samples. cdc.govnih.gov For trace-level detection, GC-MS provides high certainty in identification based on the compound's retention time and mass spectrum. nih.gov The mass spectrum for DIMP characteristically includes a base peak at an m/z of 97, corresponding to the [CH₆PO₃]⁺ fragment ion. mdpi.com
Real-time monitoring capabilities have been advanced through the development of specialized sensors. Ion Mobility Spectrometry (IMS) is a highly effective technology for the rapid, on-site detection of DIMP vapors at trace levels. nih.gov IMS instruments can achieve excellent sensitivity, with limits of detection (LoD) in the low parts-per-billion (ppb) range. nih.gov DIMP identification by IMS is based on the formation of distinct monomer (M·NH₄⁺) and dimer (M₂·NH₄⁺) ions in the presence of an ammonia dopant. nih.gov Other real-time methods include the use of Interdigitated Gate Electrode-Field Effect Transistors (IGEFET) coated with thin films of copper phthalocyanine (CuPc), which show a distinct electrical response upon adsorption of DIMP. cdc.govnih.govcdc.gov Further advancements in real-time analysis involve spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Tunable Diode Laser Absorption Spectroscopy (TDLAS), which can monitor DIMP and its decomposition products dynamically. arxiv.org
Table 1: Analytical Methods for Air Sample Analysis of this compound
| Analytical Method | Detector/Technology | Key Findings / Performance Metrics | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | LoD: 0.21 µg/mL; LoQ: 0.62 µg/mL. Retention time of ~8.5 min on a TG-5 SilMS capillary column. Lowest measured amount: 1.5 ng. | nih.govmdpi.com |
| Ion Mobility Spectrometry (IMS) | Time-of-Flight (ToF) Detector with NH₃ Dopant | LoD: 0.24 ppbᵥ; LoQ: 0.80 ppbᵥ. Linear response up to 10 ppbᵥ. Detects monomer (K₀ = 1.41 cm² V⁻¹ s⁻¹) and dimer (K₀ = 1.04 cm² V⁻¹ s⁻¹) ions. | nih.gov |
| Integrated-Circuit Microsensor | Interdigitated Gate Electrode-Field Effect Transistor (IGEFET) | Selectively detects ppb concentration levels of DIMP using an electron-beam evaporated thin film of copper phthalocyanine (CuPc). | cdc.govnih.govcdc.gov |
| Spectroscopy | FTIR / TDLAS | Enables quantitative real-time assessment of DIMP destruction and decomposition by monitoring its spectral evolution. | arxiv.org |
Water Sample Analysis (Groundwater, Surface Water)
This compound's potential to contaminate water sources necessitates robust analytical methods for its quantification in aqueous matrices. Due to its persistence, DIMP can be found in both groundwater and surface water, particularly near former manufacturing and storage sites. cdc.gov
The most common and established method for analyzing DIMP in water samples is gas chromatography (GC) combined with either a flame photometric detector (FPD) or a flame ionization detector (FID). cdc.govepa.gov Sample preparation typically involves a liquid-liquid extraction step, for instance, using chloroform or methylene chloride to isolate the analyte from the water sample before GC analysis. cdc.govdtic.mil One developed GC/FPD method reported a detection limit of 9.05 µg/L for DIMP in water, even in the presence of other organophosphorus compounds like Dimethyl methylphosphonate (DMMP) and Trimethyl phosphate (TMP). cdc.govdtic.mil Solid-phase extraction (SPE) techniques are also applicable for sample cleanup and concentration. cdc.gov Studies have demonstrated high recovery rates from water samples; for example, an 87 ± 10% recovery was reported from 30-mL water samples contaminated with 1 mg of DIMP. cdc.gov
Historical environmental monitoring has provided data on the extent of DIMP contamination. At the Rocky Mountain Arsenal (RMA), groundwater concentrations of DIMP were first measured in 1974, with reported amounts ranging from 0.5 to 44,000 parts per billion (ppb). cdc.gov More recent sampling in 1995 showed concentrations ranging from less than 0.110 ppb to 965 ppb. cdc.govcdc.gov
Table 2: Analytical Methods for Water Sample Analysis of this compound
| Analytical Method | Sample Preparation | Key Findings / Performance Metrics | Reference |
|---|---|---|---|
| Gas Chromatography/Flame Photometric Detector (GC/FPD) | Extraction with methylene chloride | Detection limit of 9.05 µg/L in the presence of 10 mg/L each of DMMP and TMP. | cdc.govdtic.mil |
| Gas Chromatography/Flame Ionization Detector (GC/FID) | Extraction with chloroform | A 1-ppm solution of DIMP in chloroform was used as a standard for quantification. | cdc.gov |
| Gas Chromatography/Flame Ionization Detector (GC/FID) | Solid-Phase Extraction (SPE) with C18 sorbent | Reported recovery of 87 ± 10% from 30-mL water samples. | cdc.gov |
Soil Sample Analysis and Persistence Studies
The analysis of this compound in soil is essential for characterizing contaminated sites and understanding its long-term environmental fate. DIMP does not readily break down in the environment and can persist in soil for many years. cdc.govcdc.gov
Analytical approaches for soil samples primarily rely on gas chromatography (GC) with detectors such as flame photometric (FPD), flame ionization (FID), or mass spectrometry (MS). cdc.gov A critical step in soil analysis is the efficient extraction of DIMP from the complex soil matrix. Common extraction techniques include the use of organic solvents like ethyl acetate, followed by concentration using rotary evaporation. cdc.gov Other methods involve solid-phase extraction (SPE) of a distilled water extract from the soil, with a reported recovery of 66 ± 7% from soil samples. cdc.gov Ultrasonic vibration has also been employed to facilitate extraction prior to GC analysis. cdc.gov
Persistence studies indicate that DIMP is highly stable in the environment. It is not significantly affected by biodegradation from indigenous soil bacteria or aquatic microorganisms. nih.gov Its biotransformation in soil is slow. epa.gov The stability of DIMP is further highlighted by studies on its hydrolysis in groundwater, which estimated a half-life of 500 years at 10°C, indicating very slow degradation and high persistence once it enters soil and groundwater systems. unt.edu Environmental monitoring at the Rocky Mountain Arsenal in 1989 found DIMP concentrations in soil samples ranging from approximately 50 to 240 ppb. cdc.govcdc.gov
Table 3: Analytical Methods for Soil Sample Analysis of this compound
| Analytical Method | Sample Preparation / Extraction | Key Findings / Performance Metrics | Reference |
|---|---|---|---|
| Gas Chromatography/Alkali-Flame Ionization Detection (GC/AFID) | Extraction with ethyl acetate, concentration via rotary evaporation. | A detection level of 0.05 ppm was reported for soil extracts. Retention time was 9.82 minutes on a 50-m SP2100 glass capillary column. | cdc.gov |
| Gas Chromatography/Flame Ionization Detector (GC/FID) | Solid-Phase Extraction (SPE) of a distilled water extract, elution with chloroform. | Percent recovery was 66 ± 7% from contaminated soil samples. | cdc.gov |
| Gas Chromatography (GC) with FID, FPD, and MS | Extraction using ultrasonic vibrations. | Method described for analysis, though specific recovery and detection limits were not reported in the source. | cdc.gov |
Wipe Sampling and Surface Contamination Analysis
Wipe sampling is a fundamental technique in forensic and environmental analysis used to determine the presence and extent of surface contamination with chemical compounds like this compound. nih.gov This method is crucial for evaluating the effectiveness of decontamination procedures and assessing potential dermal exposure pathways. nih.gov
The standard procedure involves wiping a defined surface area, such as 100 cm² or 400 cm², with a sterile medium (e.g., glass fiber filter) moistened with an appropriate solvent like deionized water or isopropanol. epa.govosha.gov After sampling, the analyte is extracted from the wipe material and analyzed using highly sensitive instrumentation. Liquid chromatography-mass spectrometry (LC-MS) is a common and effective technique for the analysis of wipe sample extracts. nemc.us
While specific studies detailing DIMP recovery from wipes are limited, research on its degradation products and related organophosphorus compounds provides insight into the method's capabilities. For instance, a study on nerve agent degradates recovered from surfaces reported detection limits for Isopropyl methylphosphonic acid (IMPA), a primary metabolite of DIMP, as low as 0.065 ng/cm². cdc.govscience.gov The efficiency of wipe sampling can be influenced by the nature of the surface; recoveries are often lower and more variable from porous surfaces compared to non-porous metal or glass surfaces due to analyte absorption and matrix interferences. nemc.us
Table 4: Wipe Sampling and Analysis for Surface Contamination
| Parameter | Description | Example / Finding | Reference |
|---|---|---|---|
| Sampling Procedure | A defined surface area is wiped with a solvent-moistened filter. | A 400 cm² area is wiped; the filter is folded and stored for analysis. | epa.gov |
| Analytical Technique | Analysis of wipe extracts, typically using chromatography coupled with mass spectrometry. | LC/MS is a method of choice for analyzing extracts for organophosphorus compounds. | nemc.us |
| Performance | Detection limits for related compounds can be in the low ng/cm² range. | The detection limit for IMPA (a DIMP metabolite) was 0.065 ng/cm². | science.gov |
| Influencing Factors | Surface porosity significantly affects analyte recovery. | Recoveries from porous surfaces are generally lower (<70%) and more variable than from non-porous surfaces. | nemc.us |
Compound Names
Environmental Fate, Transport, and Remediation Research of Diisobutyl Methylphosphonate
Environmental Persistence and Distribution Studies
Vapor-Phase Degradation in the Atmosphere
Diisobutyl methylphosphonate (B1257008), much like its isomer DIMP, is expected to have a low vaporization potential and low volatility, meaning it is not readily released into the atmosphere from contaminated soil or water army.milepa.gov. For organophosphonates that do enter the atmosphere, the primary degradation mechanism is reaction with hydroxyl (OH) radicals. For instance, the related compound Dimethyl phosphonate (B1237965) (DMP) is degraded rapidly by OH-radicals, with an estimated atmospheric half-life of just 2.9 hours oecd.org. While a specific half-life for Diisobutyl methylphosphonate is not available, its presence in the atmosphere is likely to be minimal due to its low tendency to evaporate nih.govcdc.gov.
Aquatic Environmental Behavior and Stability
In aquatic systems, this compound is expected to be highly persistent. Studies on DIMP show that it is very stable in water and does not break down quickly cdc.govcdc.gov. Photolysis and volatilization are not significant degradation pathways for DIMP in water epa.gov.
Hydrolysis is a potential, albeit extremely slow, degradation pathway. Research on DIMP in groundwater estimated its half-life to be approximately 500 years at 10°C, assuming first-order kinetics unt.edu. The rate of hydrolysis is influenced by temperature and pH, with faster degradation occurring at higher temperatures and under acidic or basic conditions compared to neutral solutions dtic.mildtic.mil. The primary hydrolysis products of DIMP are Isopropyl Methylphosphonic Acid (IMPA) and, subsequently, Methylphosphonic Acid (MPA) dtic.mil.
Biodegradation by aquatic microorganisms has been found to be an ineffective removal mechanism for DIMP nih.gov. Studies have shown that no significant biodegradation was observed when DIMP was incubated in natural water over several weeks chemicalbook.com.
| Temperature (°C) | Rate Constant (sec⁻¹) | Estimated Half-Life | Reference |
|---|---|---|---|
| 98 | 2 x 10⁻⁶ | ~4 days | dtic.mil |
| 90 | 0.88 x 10⁻⁶ | Not Specified | dtic.mil |
| 80 | 0.31 x 10⁻⁶ | Not Specified | dtic.mil |
| 10 | Extrapolated | ~500 years | unt.edu |
Soil Interactions, Sorption, and Retention
This compound is anticipated to have high mobility in soil. The soil organic carbon-water partition coefficient (Koc) for DIMP is estimated to be 87, which suggests a high potential for movement and leaching into groundwater chemicalbook.com. This mobility is evidenced by the extensive groundwater contamination observed at the Rocky Mountain Arsenal, which originated from the disposal of DIMP in unlined surface ponds army.milchemicalbook.com.
While mobile, the compound is also highly persistent in soil, where it can remain for years cdc.govcdc.gov. Biotransformation in soil is a very slow process epa.gov. Studies on DIMP showed that when incubated in soil at 25°C, slow biodegradation occurred, with estimated half-lives of 1 and 3 years in acclimated and unacclimated soil, respectively. At a lower temperature of 10°C, no biodegradation was observed chemicalbook.com. Another study reported a half-life of 2 years based on the release of radiolabelled CO2 from contaminated soil chemicalbook.com. At the RMA, soil samples from some areas in 1989 were found to contain DIMP concentrations ranging from approximately 50 to 240 parts per billion (ppb) nih.govcdc.gov.
| Soil Condition | Temperature (°C) | Estimated Half-Life | Reference |
|---|---|---|---|
| Acclimated Soil | 25 | 1 year | chemicalbook.com |
| Unacclimated Soil | 25 | 3 years | chemicalbook.com |
| General Contaminated Soil | 25 | 2 years | chemicalbook.com |
| Unspecified Soil | 10 | No biodegradation observed | chemicalbook.com |
Transport Phenomena in Environmental Systems
Groundwater Transport Modeling
The transport of DIMP in groundwater has been extensively studied through digital transport models, particularly in relation to the contamination at the Rocky Mountain Arsenal usgs.govusgs.gov. These models were crucial in understanding the movement of the contaminant plume and evaluating the effectiveness of remediation strategies usgs.gov.
The models typically couple a groundwater flow equation with a solute-transport equation (such as MODFLOW and MT3DMS) usgs.govscience.gov. A key assumption in these simulations is that DIMP undergoes conservative (nonreactive) transport, reflecting its high stability and low reactivity in groundwater usgs.govusgs.gov. The contamination at the RMA, resulting from waste disposal from 1952 to 1956, led to significant groundwater contamination usgs.gov. In 1974, DIMP was measured in the RMA groundwater at concentrations ranging from 0.5 ppb to 44,000 ppb nih.govcdc.gov. More recent sampling in 1995 showed concentrations ranging from less than 0.110 ppb to 965 ppb, indicating the long-term persistence and transport of the compound nih.govcdc.gov. These modeling studies have been used to design and assess remediation systems, such as bentonite barriers and water treatment facilities, to intercept the contaminant plume and prevent off-site migration usgs.govusgs.gov.
| Parameter | Details | Reference |
|---|---|---|
| Contamination Period | 1952-1956 | usgs.gov |
| Modeling Approach | Digital transport model (Iterative-alternating-direction-implicit solution) | usgs.govusgs.gov |
| Key Model Assumption | Conservative (nonreactive) transient transport of DIMP | usgs.govusgs.gov |
| Historical Concentration (1974) | 0.5 ppb to 44,000 ppb | nih.govcdc.gov |
| Later Concentration (1995) | <0.110 ppb to 965 ppb | nih.govcdc.gov |
Plant Uptake and Accumulation Mechanisms
This compound, like DIMP, can be taken up from contaminated soil and water by plants epa.govcdc.gov. The flow of irrigation water can carry the compound through the soil, making it available to plant roots nih.govcdc.govcdc.gov. Once absorbed, the compound can be stored or accumulated in plant tissues, particularly the leaves nih.govcdc.govcdc.gov. This uptake represents a potential pathway for the compound to enter the food chain when animals consume the contaminated plants cdc.govcdc.govcdc.gov. However, studies on DIMP note that it is rapidly metabolized by animals to Isopropyl Methylphosphonic Acid (IMPA), making its biomagnification up the food chain unlikely nih.govcdc.govcdc.gov.
Remediation and Decontamination Strategies (Chemical Focus) for this compound
Research on the remediation and decontamination of this compound is often contextualized within the broader category of organophosphorus (OP) compounds. Due to its structural similarity to chemical warfare agents, much of the specific research is conducted on analogs such as diisopropyl methylphosphonate (DIMP). The following sections detail remediation strategies that are applicable to this compound, based on findings from studies on DIMP and other related organophosphorus compounds.
Chemical Decontamination Processes
Chemical decontamination of organophosphorus compounds like this compound involves processes that chemically alter the compound to be less toxic. These methods are critical for treating contaminated surfaces and equipment.
Common chemical decontamination agents for organophosphorus compounds include sodium hypochlorite (bleach) and sodium carbonate (washing soda) fao.org. These are typically applied after an initial cleaning with soap and water fao.org. For sensitive equipment that may be damaged by corrosive agents, a two-stage process has been evaluated. This involves an initial extraction of the organophosphorus compound with a solvent like methanol, followed by decomposition of the compound through catalytic methanolysis researchgate.net.
Decontamination solutions such as DS2 and DF-200 are highly effective against a range of organophosphorus compounds frontiersin.org. However, their corrosive nature limits their use on personnel or delicate equipment frontiersin.org. For skin decontamination, products like the M291 Skin Decontamination Kit (SDK) and Reactive Skin Decontamination Lotion (RSDL) have been developed frontiersin.org. A study comparing Dermal Decontamination Gel (DDGel) and RSDL for the removal of DIMP from human skin found that both removed over 90% of the compound, with DDGel showing slightly higher efficacy nih.gov.
Thermal decomposition is another key chemical process. Studies on DIMP have shown that it decomposes at elevated temperatures, and this process can be influenced by the presence of metal oxides. For instance, when mixed with γ-Al2O3 or SiO2 powders and heated, DIMP undergoes both evaporation and decomposition researchgate.netnih.gov. The decomposition of vapor-phase DIMP between 200-350°C is significantly accelerated in the presence of air and water vapor compared to an inert nitrogen environment njit.edu.
| Decontamination Agent/Process | Target Compound(s) | Key Findings |
| Sodium Hypochlorite & Sodium Carbonate | Organophosphorus compounds | Useful for general decontamination, applied after washing. fao.org |
| Two-Stage Process (Methanol Extraction & Catalytic Methanolysis) | Organophosphorus pesticides (e.g., diazinon, parathion) | Effective for sensitive equipment; parathion was most persistent. researchgate.net |
| Dermal Decontamination Gel (DDGel) & Reactive Skin Decontamination Lotion (RSDL) | Diisopropyl methylphosphonate (DIMP) | Both removed >90% of DIMP from skin; DDGel was slightly more effective. nih.gov |
| Thermal Decomposition with Metal Oxides (γ-Al2O3, SiO2) | Diisopropyl methylphosphonate (DIMP) | DIMP evaporates and decomposes when heated with these oxides. researchgate.netnih.gov |
| Vapor-Phase Thermal Decomposition | Diisopropyl methylphosphonate (DIMP) | Decomposition is faster in air and water vapor than in nitrogen. njit.edu |
Advanced Oxidation Processes for Environmental Cleanup
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).
Ultrasonic irradiation is a promising AOP for the degradation of organophosphorus compounds in aqueous solutions. A study on the degradation of DIMP using ultrasound at a frequency of 26.2 kHz demonstrated that the process follows first-order kinetics researchgate.net. The degradation efficiency was significantly influenced by the pH of the solution, the initial concentration of DIMP, and the processing time researchgate.net. The addition of carbon tetrachloride (CCl4) as a catalyst was found to enhance the degradation rate by creating additional oxidizing species ichem.md. Under optimal conditions of pH 10 and an initial DIMP concentration of 80 mg/L, a removal efficiency of 98% was achieved after 45 minutes of ultrasonic irradiation in the presence of 0.008 mg/L CCl4 researchgate.net.
Another AOP involves the use of atomic oxygen. Research on the oxidative destruction of DIMP films using O(3P) atomic oxygen showed that the reaction is initiated by hydrogen abstraction from the DIMP molecule nih.gov. This leads to a series of secondary reactions that form oligomeric and polymeric products nih.gov. However, this product layer can hinder the destruction of thicker films of the contaminant nih.gov.
Laser-induced thermal decomposition also represents an advanced oxidative method. Rapid heating of DIMP under atmospheric conditions using a laser leads to its destruction, with atmospheric oxygen being directly incorporated into the fragmentation products acs.org.
| AOP Method | Target Compound | Parameters Studied | Optimal Conditions/Key Findings |
| Ultrasonic Irradiation (26.2 kHz) | Diisopropyl methylphosphonate (DIMP) | pH, initial concentration, time, CCl4 addition | 98% removal at pH 10, 80 mg/L initial concentration, 45 min, 0.008 mg/L CCl4. researchgate.net |
| Atomic Oxygen (O(3P)) Oxidation | Diisopropyl methylphosphonate (DIMP) | Film thickness | Reaction forms a protective product layer, hindering deeper destruction. nih.gov |
| Laser-Induced Thermal Decomposition | Diisopropyl methylphosphonate (DIMP) | Atmospheric conditions | Atmospheric oxygen is incorporated into the decomposition products. acs.org |
Bioremediation Approaches and Microbial Consortia Studies
Bioremediation utilizes microorganisms to break down environmental pollutants. While this compound itself has not been shown to be readily amenable to biodegradation, research into the bioremediation of other organophosphorus compounds provides a basis for potential future applications frontiersin.org.
Enzymatic bioremediation is a specific focus within this field. Organophosphate hydrolyzing enzymes are being investigated for their ability to neutralize both pesticides and chemical warfare agents frontiersin.org. These enzymes, such as phosphotriesterases, can be used in cell-free systems, avoiding the regulatory hurdles associated with releasing genetically modified organisms into the environment frontiersin.org. Research has focused on enhancing the activity, stability, and substrate tolerance of these enzymes through various engineering and immobilization techniques frontiersin.org. For example, the enzyme SsoPox, isolated from the archaeon Sulfolobus solfataricus, has shown promise for the decontamination of organophosphorus compounds due to its high stability and activity nih.gov.
While specific microbial consortia for the degradation of this compound are not well-documented, the principles of engineering microbial consortia for the breakdown of other complex organic pollutants are applicable. Top-down engineering involves modifying the environment to encourage the desired metabolic activities in a natural microbial community, while bottom-up engineering involves constructing a synthetic consortium with specific, known microbial strains.
Applications in Chemical Research and Engineering
Role in Separation Science and Extraction Processes
While organophosphorus compounds are widely studied for their roles in separation science, specific research detailing the extensive application of diisobutyl methylphosphonate (B1257008) in these areas is limited in publicly available scientific literature. The general principles of related compounds suggest potential, but dedicated studies on diisobutyl methylphosphonate are not prominently documented.
The extraction and separation of lanthanides and actinides are critical in nuclear fuel reprocessing and waste management. Organophosphorus compounds, particularly phosphonates, are known for their ability to act as extractants for metal ions. However, specific studies focusing on the use of this compound for the solvent extraction of lanthanides and actinides are not extensively reported in scientific literature. The potential for such applications can be inferred from the behavior of analogous organophosphorus extractants, but direct research data on this compound remains scarce.
The design of ligands for the selective complexation of metal ions is a cornerstone of coordination chemistry and has significant implications for catalysis, materials science, and analytical chemistry. The phosphonate (B1237965) group can be incorporated into larger molecules to create ligands with a high affinity for specific metal ions. While the broader class of phosphonates is utilized in ligand design, specific research detailing the use of this compound as a primary building block or ligand for selective complexation is not well-documented.
Extraction chromatography combines the selectivity of solvent extraction with the efficiency of chromatographic methods. This technique often employs solid supports impregnated with an extractant. Although organophosphorus compounds are used as stationary phases in extraction chromatography for metal ion separation, there is a lack of specific studies detailing the application of this compound in this context.
Intermediates in Organic Synthesis
This compound serves as an important raw material and intermediate in the pharmaceutical and organic synthesis sectors. chemicalbook.com Its chemical structure allows for its participation in various reactions to produce more complex molecules.
Phosphorylation is a fundamental reaction in organic synthesis, crucial for the creation of a wide range of biologically active molecules and materials. While phosphonates can be precursors in phosphorylation reactions, specific, detailed research outlining the use of this compound as a phosphorylating agent is not widely available. In a general sense, the reactivity of the P-C bond in phosphonates allows for their conversion to other phosphorus-containing functional groups.
This compound is a precursor for the synthesis of other phosphonate esters and derivatives. chemicalbull.com One of its key applications is in the preparation of beta-keto phosphonates, which are valuable intermediates in various organic synthesis reactions. chemicalbull.com The synthesis of different phosphonate esters can be achieved through transesterification reactions or by converting the methylphosphonate into a more reactive intermediate that can then react with various alcohols or other nucleophiles. These derivative compounds are explored for their potential applications in pharmaceuticals and other areas of chemical industry.
Role in Pudovik Reactions for α-Aminophosphonate Synthesis
The Pudovik reaction is a significant method in organophosphorus chemistry for the synthesis of α-aminophosphonates, which are phosphorus analogs of α-amino acids with a wide range of biological activities. nih.govnih.gov The reaction typically involves the nucleophilic addition of a P-H group from a dialkyl phosphite to the carbon-nitrogen double bond of an imine. mdpi.com This process can be catalyzed by various agents, including Lewis acids like ferric chloride (FeCl3) or copper(II) chloride (CuCl2), to facilitate the formation of the carbon-phosphorus bond. nih.gov
While the Pudovik reaction is a versatile tool for creating a diverse library of α-aminophosphonate derivatives, the specific use of this compound as the dialkyl phosphite reagent is not extensively detailed in available research literature. nih.govmdpi.commdpi.comresearchgate.netmdpi.comnih.gov In principle, as a dialkyl phosphite, this compound could serve as the phosphorus source in this reaction. The general mechanism would involve the addition of the phosphonate to an imine, formed from an aldehyde and an amine, to yield the corresponding α-aminophosphonate. However, studies on Pudovik reactions more commonly report the use of other dialkyl phosphites, such as diethyl phosphite or dibutyl phosphite. nih.govnih.gov
Materials Science and Functional Materials Research
The incorporation of phosphonate groups into materials is a strategy to impart specific functionalities, such as improved biocompatibility or flame retardancy.
Integration into Polymeric Systems
Phosphorus-containing compounds are integrated into polymeric systems to create materials with tailored properties. One approach involves the polymerization of monomers that already contain a phosphonate group. For instance, the controlled radical polymerization technique, Reversible Addition-Fragmentation chain Transfer (RAFT), has been used to synthesize polymers like poly(dimethyl(methacryloyloxy)methyl phosphonate). researchgate.net This method allows for good control over the molecular weight of the resulting polymer. researchgate.net
Another method is the post-polymerization modification, where a pre-existing polymer is chemically altered to introduce phosphonate functionalities. researchgate.net For example, acrylonitrile-divinylbenzene copolymers with primary amine groups have been modified through a Kabachnik–Fields reaction to graft aminophosphonate groups onto the polymer structure. mdpi.com While these general strategies are established for creating phosphorus-containing polymers, specific examples of incorporating this compound as either a monomer or a modifying agent are not prominently featured in the scientific literature.
Surface Chemistry Modifications
The modification of material surfaces with phosphonate groups is a widely used technique to alter surface properties. researchgate.netresearchgate.net This functionalization can enhance biocompatibility, chemical resistance, and flame resistance. researchgate.net For inorganic materials like silica (B1680970), phosphonate precursors have been developed to achieve efficient surface modification. researchgate.net In the realm of polymers, novel chemical methods have been developed for the direct and efficient introduction of phosphonate residues onto the surfaces of materials like polystyrene and nylon. researchgate.net This can be achieved by reacting the polymer with functionalized diarylcarbenes, which allows for the tailoring of surface properties without altering the bulk characteristics of the material. researchgate.net Although the surface modification with phosphonates is a broad field, the specific application of this compound for this purpose is not well-documented.
Reference Standard and Simulant in Analytical and Decontamination Research
Due to their structural similarity to highly toxic chemical warfare agents (CWAs), particularly the G-series nerve agents like Sarin (B92409), certain dialkyl methylphosphonates are used as simulants in research. This allows for the safe development and testing of detection and decontamination technologies.
Calibration and Validation of Analytical Instrumentation
The structural analog, diisopropyl methylphosphonate (DIMP), is extensively used as a simulant for G-type nerve agents to test and calibrate sensitive detection equipment, such as ion mobility spectrometers (IMS) and gas chromatography-mass spectrometry (GC-MS) systems. science.govnih.gov DIMP is chosen because it shares chemical and physical properties with agents like Sarin and Soman but has a much lower acute toxicity. nih.gov Analytical standards of DIMP are commercially available, often as solutions in solvents like methanol, for use in environmental analysis and for studying the metabolites of chemical weapons. isotope.com
The validation of analytical instruments is a critical process to ensure they are suitable for their intended purpose, involving checks on parameters like flow rate accuracy and temperature accuracy. pharmainfo.in In this context, reference materials are essential. Given its close structural relationship to DIMP, this compound can also serve as a reference standard for the calibration and validation of analytical methods aimed at detecting organophosphorus compounds. Analytical methods have been developed for the quantification of DIMP in various matrices, including water and soil, often involving gas chromatography with detectors like flame ionization detection (FID), flame photometric detection (FPD), or mass spectrometry (MS). cdc.gov These methods would be directly applicable or readily adaptable for the detection and quantification of this compound.
| Parameter | Value |
|---|---|
| Limit of Detection (LoD) | 0.24 ppbv |
| Limit of Quantification (LoQ) | 0.80 ppbv |
| Linear Response Range | Up to 10 ppbv |
| Saturation | >500 ppbv |
| Relative Standard Deviation (RSD) | 2% to 6% |
Testing and Evaluation of Decontamination Formulations
The development of effective decontamination methods for chemical warfare agents is a critical area of research. Due to the extreme toxicity of actual agents, simulants are indispensable for testing and evaluating new decontamination formulations and procedures. d-nb.info DIMP is frequently used for this purpose to assess the efficacy of various decontamination chemistries and their application on different materials. nih.gov
Studies have investigated the persistence of DIMP on surfaces such as stainless steel, laminate, vinyl, and painted concrete, as well as its degradation by different decontaminants. nih.gov For example, the efficacy of oxidation-based decontamination solutions has been evaluated against DIMP. nih.gov Research has also explored the thermal decomposition of DIMP on metal oxide surfaces like alumina (B75360) and silica, which is relevant for understanding decontamination through thermal methods. nih.govresearchgate.netnjit.edu The degradation of DIMP in aqueous solutions using methods like ultrasonic irradiation has also been studied to develop water-based decontamination processes. researchgate.net These studies provide crucial data on how effectively a nerve agent might be neutralized and removed from a contaminated area. This compound, owing to its similar chemical structure, would be expected to behave similarly to DIMP in such decontamination studies, making it a relevant compound for this area of research.
| Material | Decontamination Efficacy (%) |
|---|---|
| Stainless Steel | >99.5 |
| Laminate | >99.5 |
| Vinyl | >89 |
| Painted Concrete | Insufficient Recovery for Determination |
Note: This table shows data for Malathion, another CWA simulant, as the study found DIMP's low persistence made efficacy calculations challenging under the tested conditions. nih.gov
Q & A
Q. What strategies validate the purity of synthesized this compound?
- Methodology : Employ orthogonal techniques:
- GC-MS : Compare retention times and spectra with commercial standards (Table 1 in ).
- NMR : Ensure absence of residual alcohol or acid peaks in P spectra.
- Elemental analysis : Confirm C, H, P, and O percentages within ±0.3% of theoretical values .
Key Recommendations for Researchers
- For Contradictory Data : Cross-validate findings using multiple analytical platforms (e.g., NMR + MS) and computational models.
- Environmental Studies : Prioritize degradation product identification to assess ecotoxicological risks.
- Toxicology : Use read-across cautiously, ensuring structural and metabolic similarity to reference compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
